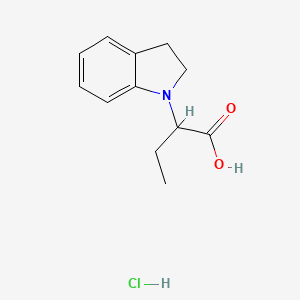

2-(2,3-Dihydroindol-1-yl)butanoic acid;hydrochloride

Description

Properties

IUPAC Name |

2-(2,3-dihydroindol-1-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-2-10(12(14)15)13-8-7-9-5-3-4-6-11(9)13;/h3-6,10H,2,7-8H2,1H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZAJVFPOCSLNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CCC2=CC=CC=C21.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydroindol-1-yl)butanoic acid;hydrochloride typically involves the reaction of indole derivatives with butanoic acid under specific conditions. One common method includes the use of a solvent such as t-butyl alcohol and reagents like N-bromosuccinimide for bromination . The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The process typically includes steps such as purification through crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydroindol-1-yl)butanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide for bromination, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further used in the synthesis of more complex molecules for pharmaceutical and industrial applications.

Scientific Research Applications

Scientific Research Applications of 2-(2,3-Dihydroindol-1-yl)butanoic acid;hydrochloride

This compound is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of complex organic molecules and is studied for its potential biological activities, including antimicrobial and anticancer properties. The compound is also explored for potential therapeutic applications, especially in developing new drugs, and in the production of various industrial chemicals and materials.

Chemistry

In chemistry, this compound serves as a fundamental building block for synthesizing more complex organic molecules.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves reacting indole derivatives with butanoic acid under specific conditions. One common method includes using a solvent like t-butyl alcohol and reagents such as N-bromosuccinimide for bromination.

Chemical Reactions Analysis

this compound undergoes various chemical reactions:

- Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.

- Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

- Substitution: Involves the replacement of one atom or group with another, often using reagents like halogens or alkylating agents.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action involves interaction with specific molecular targets and pathways and may act by binding to certain receptors or enzymes, modulating their activity.

Medicine

This compound is explored for its potential therapeutic applications, particularly in developing new drugs.

Industry

In industry, this compound is utilized in producing various industrial chemicals and materials. Industrial production may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and product purity. The process typically includes purification through crystallization or chromatography to remove any impurities.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydroindol-1-yl)butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Compounds like 2-(1-benzyl-1H-indol-3-yl)ethanamine HCl replace the carboxylic acid group with an amine, altering solubility and target interactions.

- Benzimidazole derivatives (e.g., ) exhibit distinct heterocyclic systems, which may confer resistance to metabolic degradation compared to indole-based analogues.

Key Observations :

- The target compound’s indoline scaffold is structurally analogous to bioactive molecules targeting serotonin or dopamine receptors, suggesting CNS applications .

- The hazard profile of (R)-3-amino-4-(1H-indol-3-yl)butanoic acid HCl highlights risks of toxicity (oral, dermal, respiratory), common in amino acid derivatives with charged side chains.

- Synthetic routes for similar compounds (e.g., ) often employ esterification and HCl salt precipitation, which may parallel the synthesis of the target compound.

Physicochemical and Functional Group Analysis

Functional Group Impact :

- Carboxylic Acid (Butanoic Acid): Enhances hydrogen bonding and ionic interactions, critical for enzyme active-site binding. Present in the target compound and .

- Heterocyclic Cores : Indole (target) vs. benzimidazole ()—differences in aromaticity and electron distribution affect binding affinity and metabolic stability.

Biological Activity

2-(2,3-Dihydroindol-1-yl)butanoic acid; hydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and findings from various studies.

- Chemical Formula: C12H15ClN2O2

- Molecular Weight: 240.71 g/mol

- IUPAC Name: 2-(2,3-dihydroindol-1-yl)butanoic acid hydrochloride

The biological activity of 2-(2,3-Dihydroindol-1-yl)butanoic acid; hydrochloride is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that it may act as an antagonist at certain G protein-coupled receptors (GPCRs), which play a crucial role in mediating cellular responses to hormones and neurotransmitters.

Key Mechanisms:

- CRTH2 Receptor Antagonism: This compound has been shown to inhibit the CRTH2 receptor, which is involved in the regulation of eosinophil trafficking and inflammation. Inhibition of this receptor can reduce inflammatory responses in models of allergic reactions and asthma .

- Influence on Neurotransmitter Systems: Preliminary studies suggest that it may modulate neurotransmitter levels, particularly serotonin and dopamine, which are critical in mood regulation and neurological functions .

Biological Activity and Therapeutic Applications

The compound has been studied for its potential therapeutic applications in several areas:

1. Anti-inflammatory Effects

Research indicates that 2-(2,3-Dihydroindol-1-yl)butanoic acid; hydrochloride exhibits significant anti-inflammatory properties. In vivo studies have demonstrated its ability to reduce eosinophil infiltration in models of allergic inflammation, suggesting potential use in treating conditions like asthma and allergic rhinitis .

2. Neuroprotective Properties

Studies involving neurodegenerative disease models have shown that this compound may offer neuroprotective effects by modulating oxidative stress pathways and reducing neuronal apoptosis. This opens avenues for research into its application in diseases such as Alzheimer's and Parkinson's .

3. Potential Antidepressant Activity

Given its influence on serotonin pathways, there is emerging evidence that it may possess antidepressant-like effects in animal models. Further research is necessary to elucidate its efficacy compared to traditional antidepressants .

Case Study 1: Eosinophilic Asthma Model

In a controlled study involving mice with induced eosinophilic asthma, administration of 2-(2,3-Dihydroindol-1-yl)butanoic acid; hydrochloride resulted in a significant reduction in eosinophil counts in bronchoalveolar lavage fluid compared to the control group. This suggests a robust anti-inflammatory effect relevant for asthma management.

Case Study 2: Neuroprotection in Alzheimer's Disease Model

A study examining the neuroprotective effects of this compound on a transgenic mouse model of Alzheimer's disease indicated that treatment led to decreased amyloid-beta plaque accumulation and improved cognitive function as assessed by behavioral tests.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.